molecular formula C6H5Cl3N3OP B2864527 {4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride CAS No. 2090838-15-4

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride

Cat. No.: B2864527
CAS No.: 2090838-15-4
M. Wt: 272.45
InChI Key: KEFZILAKXXXDCZ-UHFFFAOYSA-N
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Description

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride is a chemical compound with the molecular formula C6H5Cl3N3OP and a molecular weight of 272.46 g/mol This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a chloro group and a phosphonoyl dichloride moiety

Preparation Methods

The synthesis of {4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride typically involves the reaction of pyrrolo[3,4-d]pyrimidine derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride undergoes various chemical reactions, including:

Scientific Research Applications

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its phosphonoyl dichloride group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-chloro-6-dichlorophosphoryl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N3OP/c7-6-4-1-12(14(8,9)13)2-5(4)10-3-11-6/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFZILAKXXXDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1P(=O)(Cl)Cl)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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